molecular formula C6H15NO2 B097292 4-Aminobutyraldehyde dimethyl acetal CAS No. 19060-15-2

4-Aminobutyraldehyde dimethyl acetal

Cat. No.: B097292
CAS No.: 19060-15-2
M. Wt: 133.19 g/mol
InChI Key: XOCHQQQPVSQATN-UHFFFAOYSA-N
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Description

4-Aminobutyraldehyde dimethyl acetal is an organic compound with the molecular formula C6H15NO2. It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobutyraldehyde dimethyl acetal can be synthesized through the reaction of 4-aminobutyraldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

4-Aminobutyraldehyde+2MethanolAcid Catalyst4-Aminobutyraldehyde Dimethyl Acetal+Water\text{4-Aminobutyraldehyde} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Aminobutyraldehyde+2MethanolAcid Catalyst​4-Aminobutyraldehyde Dimethyl Acetal+Water

The reaction is carried out under acidic conditions to facilitate the formation of the acetal group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous distillation to remove water and drive the equilibrium towards the formation of the acetal .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetal group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminobutyraldehyde dimethyl acetal is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of drugs, particularly those targeting neurological conditions.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-aminobutyraldehyde dimethyl acetal involves its ability to act as an intermediate in various chemical reactions. It can form stable acetals, which protect aldehyde groups during synthetic processes. The compound’s reactivity is primarily due to the presence of the amino and acetal functional groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

    4-Aminobutyraldehyde diethyl acetal: Similar in structure but with ethoxy groups instead of methoxy groups.

    4,4-Diethoxybutylamine: Another related compound with diethoxy groups.

Uniqueness: 4-Aminobutyraldehyde dimethyl acetal is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to form stable acetals under mild conditions sets it apart from other similar compounds .

Properties

CAS No.

19060-15-2

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3

InChI Key

XOCHQQQPVSQATN-UHFFFAOYSA-N

SMILES

COC(CCCN)OC

Canonical SMILES

CC(CCN)(OC)OC

Key on ui other cas no.

19060-15-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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